3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
3-Cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound with the molecular formula C₁₉H₁₆FN₃O₂ and a molecular weight of 337.36 g/mol . Its CAS registry number is 1011398-81-4, and it features:
- A pyrazolo[3,4-b]pyridine core.
- A cyclopropyl substituent at position 3.
- A 4-fluorophenyl group at position 1.
- A methyl group at position 6.
- A carboxylic acid moiety at position 4.
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropyl-1-(4-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-9-8-13(17(22)23)14-15(10-2-3-10)20-21(16(14)19-9)12-6-4-11(18)5-7-12/h4-8,10H,2-3H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMLPLZJXWNSNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C4CC4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The cyclopropyl group can be introduced using cyclopropanation reactions, while the fluorophenyl group can be added through electrophilic aromatic substitution.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, which can enhance reaction efficiency and control. Additionally, purification techniques such as recrystallization or chromatography would be employed to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The pyridine nitrogen can be reduced to form a pyridine derivative.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or alkoxides can be used, often in the presence of a strong base.
Major Products Formed:
Oxidation: Esters, amides, or carboxylic acid derivatives.
Reduction: Pyridine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Medicinal Chemistry: It has potential as a lead compound in drug discovery, particularly for targeting diseases such as cancer and inflammation.
Biology: It can be used as a tool compound to study biological pathways and enzyme activities.
Material Science: Its unique structure makes it suitable for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For example, it may bind to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Data
Key Observations
Substituent Effects on Molecular Weight :
- The thiophene-substituted analogue (CAS 1011397-49-1) has a lower molecular weight (311.32 vs. 337.36) due to the lighter thiophene group replacing methyl .
- The bis(4-fluorophenyl) derivative (CAS 1154199-53-7) exhibits a higher molecular weight (403.39) due to the bulkier aromatic substituent at position 6 .
Fluorophenyl positional isomers (e.g., 2-fluorophenyl vs. 4-fluorophenyl) may affect steric hindrance or dipole moments, influencing receptor interactions .
Functional Group Variations :
- The methyl ester derivative (CAS 1011398-06-3) lacks the carboxylic acid’s ionizable group, which could reduce solubility in aqueous media but improve membrane permeability .
Research and Application Gaps
The evidence lacks direct biological or pharmacological data for these compounds. Future studies should explore:
- Structure-Activity Relationships (SAR) : Impact of substituents on target binding (e.g., kinase inhibition).
- Physicochemical Properties : Solubility, logP, and stability under physiological conditions.
Biological Activity
3-Cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 303.31 g/mol. Its structure includes a pyrazolo[3,4-b]pyridine core, which is known for various pharmacological activities.
Research indicates that compounds with a pyrazolo[3,4-b]pyridine core often exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs). For instance, related compounds have demonstrated selective inhibition against CDK2 and CDK9, with IC50 values as low as 0.36 µM for CDK2 and 1.8 µM for CDK9 . This suggests that this compound may also possess similar inhibitory properties.
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. Notably, compounds exhibiting this scaffold have shown efficacy in inhibiting cellular proliferation in various human cancer cell lines such as HeLa and HCT116 . The mechanism involves the induction of apoptosis and cell cycle arrest through the inhibition of specific kinases involved in cell proliferation.
Enzymatic Inhibition
The compound has been evaluated for its ability to inhibit various enzymes involved in critical biological pathways. For example, selective inhibition of adenylyl cyclase type 1 (AC1), which plays a role in chronic pain signaling and memory processes, has been reported . This suggests that the compound could be beneficial in treating conditions associated with chronic pain and cognitive dysfunction.
Case Studies
- In Vitro Studies : In one study, derivatives similar to 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine were tested against human leukemia cell lines. Results indicated significant antiproliferative effects with minimal cytotoxicity .
- Selectivity Profiles : A comparative analysis showed that certain derivatives exhibited a selectivity profile favoring CDK2 over CDK9 by up to 265-fold . This selectivity is crucial for minimizing side effects in therapeutic applications.
Data Summary Table
Q & A
Basic: What are the standard synthetic routes for this compound?
The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with substituted aromatic aldehydes or ketones. For example, a general procedure involves reacting equimolar amounts of 5-aminopyrazole with aromatic aldehydes under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) . Key intermediates are purified via recrystallization or column chromatography. A related pyrazolo[3,4-b]pyridine derivative (compound 283) was synthesized with a 94% yield using similar methods, confirmed by ¹H NMR and LCMS .
Basic: What spectroscopic techniques are critical for characterization?
Characterization relies on:
- ¹H NMR : To confirm substituent positions (e.g., δ 8.69 ppm for pyridine protons in related compounds) .
- LCMS/HPLC : For purity assessment (e.g., 97.34% purity reported for analogous structures) .
- ESIMS : To verify molecular ion peaks (e.g., m/z 311.1 for a methyl-pyrazolo[3,4-b]pyridine derivative) .
Basic: How do structural features influence reactivity and bioactivity?
- Cyclopropyl Group : Introduces ring strain, enhancing electrophilic reactivity at the pyrazole core .
- 4-Fluorophenyl : Electron-withdrawing effects stabilize the aromatic system, improving binding to kinase ATP pockets .
- Methyl Group at C6 : Steric hindrance may modulate solubility and metabolic stability .
Advanced: How can synthesis be optimized for scale-up?
- Multi-Step Protocols : Use palladium catalysts (e.g., Pd(OAc)₂) and inert atmospheres for cross-coupling reactions (e.g., 40–100°C for 5.5 hours) .
- Acid Hydrolysis : Hydrochloric acid (36.5%) at 93–96°C for 17 hours improves carboxylate deprotection yields .
- Yield Optimization : Adjust stoichiometry of 5-aminopyrazole precursors and monitor reaction progress via TLC .
Advanced: How to resolve contradictions in pharmacological data (e.g., autophagy vs. apoptosis)?
- Dose-Dependent Studies : Low concentrations (e.g., <10 µM) may induce autophagy (mTOR/p70S6K inhibition), while higher doses (>20 µM) trigger apoptosis via caspase-3 activation .
- In Vitro/In Vivo Comparisons : Validate mechanisms across cell lines (e.g., prostate cancer PC-3 cells) and xenograft models .
Advanced: What computational approaches predict structure-activity relationships (SAR)?
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with kinase domains (e.g., ATP-binding sites) .
- QSAR Models : Correlate logP values with antibacterial activity (e.g., pyrazolo[3,4-b]pyridines show MICs <5 µg/mL against S. aureus) .
Advanced: How to assess stability under experimental conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
